3-Benzotriazol-1-yl-propionic acid
Overview
Description
3-Benzotriazol-1-yl-propionic acid is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial processes .
Mechanism of Action
Target of Action
3-Benzotriazol-1-yl-propionic acid is a derivative of benzotriazole, a compound that has been extensively explored for the synthesis of molecules of varied biological and pharmaceutical importance . Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .
Mode of Action
Benzotriazole derivatives, in general, are known to interact with their targets through diverse non-covalent interactions . These interactions allow benzotriazole derivatives to bind with enzymes and receptors in biological systems, thereby exerting their biological effects .
Biochemical Pathways
Benzotriazole derivatives have been shown to impact a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzotriazole derivatives have demonstrated a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . For instance, benzotriazole-substituted benzoate derivatives have been shown to effectively inhibit the proliferation of hepatocarcinoma BEL-7402 cells .
Action Environment
It’s worth noting that the physicochemical properties of benzotriazole derivatives can be influenced by their immediate molecular environment .
Biochemical Analysis
Biochemical Properties
The benzotriazole fragment in 3-Benzotriazol-1-yl-propionic acid is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
These effects are likely due to the compound’s ability to bind with enzymes and receptors in biological systems .
Molecular Mechanism
The benzotriazole fragment is known to form π–π stacking interactions and hydrogen bonds, making it susceptible to bind with enzymes and receptors in biological systems . This diverse range of non-covalent interactions allows benzotriazole derivatives to exert their effects at the molecular level .
Temporal Effects in Laboratory Settings
Most benzotriazole derivatives are characterized by a long shelf-life and their preparations are amenable to large scales .
Metabolic Pathways
Benzotriazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzotriazol-1-yl-propionic acid typically involves the reaction of benzotriazole with a suitable propionic acid derivative. One common method is the reaction of benzotriazole with 3-bromopropionic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification processes such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Benzotriazol-1-yl-propionic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzotriazole moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Benzotriazol-1-yl-propionic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its use as a corrosion inhibitor and in medicinal chemistry.
1H-Benzotriazole-1-methanol: A derivative used in the synthesis of various heterocyclic compounds.
2-Aminobenzotriazole: Known for its enhanced antibacterial properties.
Uniqueness
3-Benzotriazol-1-yl-propionic acid is unique due to its propionic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other benzotriazole derivatives. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Properties
IUPAC Name |
3-(benzotriazol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-9(14)5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNPMUUOXMZCBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340280 | |
Record name | 3-(1H-Benzotriazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780140 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
654-15-9 | |
Record name | 1H-Benzotriazole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-Benzotriazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 654-15-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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